molecular formula C12H7Cl2NO3 B8467244 2-(3,4-Dichlorophenoxy)nicotinic Acid

2-(3,4-Dichlorophenoxy)nicotinic Acid

Cat. No.: B8467244
M. Wt: 284.09 g/mol
InChI Key: SSPKENFUPDMDRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dichlorophenoxy)nicotinic Acid is a useful research compound. Its molecular formula is C12H7Cl2NO3 and its molecular weight is 284.09 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H7Cl2NO3

Molecular Weight

284.09 g/mol

IUPAC Name

2-(3,4-dichlorophenoxy)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H7Cl2NO3/c13-9-4-3-7(6-10(9)14)18-11-8(12(16)17)2-1-5-15-11/h1-6H,(H,16,17)

InChI Key

SSPKENFUPDMDRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC(=C(C=C2)Cl)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride dispersion, 60% by weight (2.54 grams, 63.47 mmol) is placed into a 125 ml round bottom flask equipped with a stir bar and condenser under nitrogen and is charged with 32 ml of dimethyl formamide. 3,4-Dichlorophenol (5.17 grams, 31.73 mmol) is added portionwise over five minutes. During this addition, an exotherm and vigorous gas evolution are observed. The reaction is allowed to stir for five minutes. 2-Chloronicotinic acid (5.00 grams, 31.73 mmol) is then added portionwise over five minutes. When gas evolution subsides, the reaction is heated to reflux for 21 hours. It is then cooled to room temperature and 300 ml of water added. The aqueous layer is extracted with diethyl ether (3×200 ml), then pH adjusted to acidic with glacial acetic acid and stirred. After 2 hours, the precipitate which has formed is filtered and washed with (3×100 ml) water then (3×100 ml) pentane to yield 1.78 grams (19.8%) of product as a tan crystalline solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two
Quantity
5.17 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five
Yield
19.8%

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